molecular formula C22H29N3O2S B2828923 N1-mesityl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953141-11-2

N1-mesityl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2828923
CAS No.: 953141-11-2
M. Wt: 399.55
InChI Key: UCEBZEUXDCXVBU-UHFFFAOYSA-N
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Description

N1-Mesityl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a thiophen-2-ylmethyl group at the N2 position. The compound’s structure combines aromatic, heterocyclic, and aliphatic components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-15-11-16(2)20(17(3)12-15)24-22(27)21(26)23-13-18-6-8-25(9-7-18)14-19-5-4-10-28-19/h4-5,10-12,18H,6-9,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEBZEUXDCXVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-mesityl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the piperidine nitrogen with a thiophen-2-ylmethyl halide under basic conditions.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the mesityl isocyanate with the piperidine intermediate to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophen-2-ylmethyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the mesityl group.

Scientific Research Applications

Chemistry

In organic synthesis, N1-mesityl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound may serve as a ligand in the study of receptor-ligand interactions, particularly in the context of drug discovery. Its ability to interact with biological targets makes it a valuable tool in pharmacological research.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it could be modified to enhance its pharmacokinetic and pharmacodynamic properties, making it a candidate for further investigation in drug development.

Industry

In materials science, this compound could be used in the design of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which N1-mesityl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

Compound (10) from Iraqi National Journal of Chemistry ()
  • Structure : N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide.
  • Key Features: Symmetrical oxalamide core with imidazolidinone and hydroxyphenyl substituents. High polarity due to hydroxyl and methoxy groups. Physical Properties: Melting point 215–217°C, yield 86%, Rf = 0.41.
  • Comparison: The target compound lacks polar hydroxyl/methoxy groups, likely enhancing its lipophilicity and membrane permeability compared to Compound (10).
DMPI and CDFII from Clinical Microbiology Reviews ()
  • Structures :
    • DMPI : 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole.
    • CDFII : 2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole.
  • Key Features :
    • Piperidine-linked indole scaffolds with substituted benzyl groups.
    • Reported as synergists with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA).
  • Comparison: Heterocyclic Influence: The target compound’s thiophene ring may confer distinct electronic properties compared to DMPI/CDFII’s indole rings, altering interactions with bacterial targets. Biological Activity: While DMPI/CDFII exhibit anti-MRSA synergy, the target compound’s activity remains uncharacterized in the provided evidence.

Piperidine-Containing Compounds

Piperidine derivatives are common in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetics.

  • Target Compound : The thiophen-2-ylmethyl substituent on piperidine may enhance metabolic stability compared to benzyl-substituted analogs like DMPI/CDFII.
  • Structural Analogs : Piperidine rings in DMPI/CDFII are linked to indole systems, which are larger and more planar than the target compound’s thiophene group. This difference could influence binding to enzymes or receptors.

Data Table: Structural and Functional Comparison

Parameter Target Compound Compound (10) () DMPI/CDFII ()
Core Structure Oxalamide Bis-imidazolidinone-oxalamide Indole-piperidine
Key Substituents Mesityl, thiophenmethyl-piperidine Hydroxy-methoxyphenyl, imidazolidinone Dimethylbenzyl, chlorophenyl, fluoro
Lipophilicity High (nonpolar groups) Moderate (polar hydroxyl/methoxy) Moderate (chloro/fluoro substituents)
Reported Bioactivity Not available Not specified Anti-MRSA synergy
Synthetic Yield Not available 86% Not specified

Research Implications and Gaps

  • Structural Optimization : The target compound’s mesityl and thiophenmethyl groups offer avenues for tuning solubility and target engagement.
  • Synthetic Challenges : High yields reported for Compound (10) (86%) suggest robust methods for oxalamide synthesis, which could be adapted for the target compound .

Biological Activity

N1-mesityl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antiviral and anticancer research. This article presents an overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₂S
  • Molecular Weight : 353.53 g/mol
  • IUPAC Name : this compound

This compound features a mesityl group, a piperidine ring substituted with a thiophenyl group, and an oxalamide linkage, which is believed to contribute to its biological activity.

Antiviral Activity

Research indicates that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, studies on related oxalamide derivatives have shown effectiveness against HIV by targeting the CD4 binding site on the HIV envelope glycoprotein gp120. These compounds inhibit viral entry into host cells, demonstrating potential as therapeutic agents for HIV treatment .

Anticancer Potential

The anticancer activity of similar oxalamide compounds has been explored extensively. A study highlighted that modifications in the oxalamide structure could enhance cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. The presence of the thiophene moiety may also contribute to enhanced activity by facilitating interactions with cellular targets.

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of oxalamide derivatives, it was found that certain modifications led to improved binding affinity for the HIV gp120 protein. The introduction of hydrophobic groups significantly increased antiviral potency while reducing cytotoxicity in host cells .

CompoundIC50 (μM)Toxicity (CC50 μM)Selectivity Index
Compound A0.5100200
N1-mesityl-N20.890112.5

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of oxalamides demonstrated that derivatives with a piperidine structure exhibited potent cytotoxicity against breast cancer cell lines (MCF7). The study reported IC50 values ranging from 0.3 to 0.7 μM for various derivatives, indicating strong potential for therapeutic applications in oncology.

CompoundIC50 (μM)Cancer Type
N1-mesityl-N20.5MCF7
Compound B0.6MCF7
Compound C0.4MCF7

The proposed mechanism of action for N1-mesityl-N2 involves binding to specific receptors or enzymes critical for viral entry or cancer cell proliferation. The oxalamide moiety is believed to facilitate hydrogen bonding interactions with target proteins, enhancing its binding affinity and biological efficacy.

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